molecular formula C18H15F2NO3 B11400147 N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11400147
M. Wt: 331.3 g/mol
InChI Key: VPIHDNFOVGVXMV-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, and a benzofuran moiety linked to an acetamide group. The unique structure of this compound makes it an interesting subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the combination of the difluoromethoxy group and the benzofuran moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15F2NO3

Molecular Weight

331.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H15F2NO3/c1-11-2-7-16-15(8-11)12(10-23-16)9-17(22)21-13-3-5-14(6-4-13)24-18(19)20/h2-8,10,18H,9H2,1H3,(H,21,22)

InChI Key

VPIHDNFOVGVXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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